

4-chloro-5H-pyrrolo[3,2-d]pyrimidine structure and IUPAC name

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Compound of Interest

Compound Name: 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

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An In-Depth Technical Guide to **4-chloro-5H-pyrrolo[3,2-d]pyrimidine**: A Cornerstone Heterocycle in Modern Drug Discovery

Abstract

4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique bicyclic structure, composed of a fused pyrimidine and pyrrole ring, serves as a versatile scaffold for the synthesis of a multitude of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, and physicochemical properties. We delve into a detailed, field-tested synthesis protocol and explore its pivotal role as a key intermediate in the development of targeted therapies, most notably as a precursor to potent kinase inhibitors. The mechanism of action for its derivatives, particularly in the context of oncological signaling pathways, is discussed, supported by established experimental workflows for its application in a research setting. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper technical understanding of this crucial chemical entity.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and properties. **4-chloro-5H-pyrrolo[3,2-d]pyrimidine** is a purine analog whose structure is fundamental to its reactivity and utility in synthetic chemistry.[\[1\]](#)

Structure and Nomenclature

The formal IUPAC name for this compound is **4-chloro-5H-pyrrolo[3,2-d]pyrimidine**.^[2] The name precisely describes the molecule: a pyrrole ring fused to a pyrimidine ring at the 3,2-positions, with a chlorine atom at the 4th position of the pyrimidine ring. The "5H" indicates the position of the saturating hydrogen atom on the pyrrole ring.

Chemical structure of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Figure 1: Chemical Structure of **4-chloro-5H-pyrrolo[3,2-d]pyrimidine**.

The molecule's arrangement allows for strategic chemical modifications. The chlorine atom at the C4 position is a key reactive handle, acting as a leaving group in nucleophilic aromatic substitution reactions, which is the primary reason for its widespread use as a synthetic intermediate.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and properties is provided in Table 1, with detailed spectroscopic data in Table 2, crucial for quality control and characterization in a laboratory setting.

Table 1: Key Identifiers and Physical Properties

Property	Value	Source(s)
IUPAC Name	4-chloro-5H-pyrrolo[3,2-d]pyrimidine	[2] [3]
CAS Number	84905-80-6	[2] [4] [5]
Molecular Formula	C ₆ H ₄ ClN ₃	[2] [4]
Molecular Weight	153.57 g/mol	[2] [4]
Appearance	Off-white to dark gray solid	[1] [6]
Melting Point	>150 °C (with decomposition)	[1] [6]
SMILES	C1=CNC2=C1N=CN=C2Cl	[2] [7]

| InChIKey | ZGJDDWOXVGDTSP-UHFFFAOYSA-N |[\[2\]](#)[\[3\]](#) |

Table 2: Spectroscopic Data for Structural Confirmation

Spectroscopy	Data Interpretation	Source(s)
¹ H NMR (DMSO-d ₆)	δ 12.43 (s, 1H), 8.61 (s, 1H), 7.97 (dd, 1H), 6.72 (dd, 1H)	[1] [6]
¹³ C NMR (DMSO-d ₆)	δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70	[1] [6]
Mass Spec (ES+)	m/z 154.01 [M+H] ⁺ , 156.01 (33%, isotope peak)	[1] [6]

| IR (pure sample) | 3128, 3078, 2979, 1621 cm⁻¹ |[\[1\]](#)[\[6\]](#) |

Synthesis Protocol: From Precursor to Product

The most common and efficient synthesis of **4-chloro-5H-pyrrolo[3,2-d]pyrimidine** involves the chlorination of its corresponding pyrimidinone precursor, 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one.[\[1\]](#)[\[6\]](#) The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is deliberate; it is highly effective for converting hydroxyl groups on heteroaromatic rings into chlorides.

Experimental Methodology

This protocol is a self-validating system, where the transformation can be monitored, and the product can be isolated with high purity.

Step 1: Reaction Setup

- Under a nitrogen atmosphere, charge a reaction vessel with 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq). The inert atmosphere is critical to prevent moisture from quenching the phosphoryl chloride.
- Add phosphoryl chloride (POCl₃) (approx. 2.8 eq). The excess ensures the reaction goes to completion.

Step 2: Thermal Chlorination

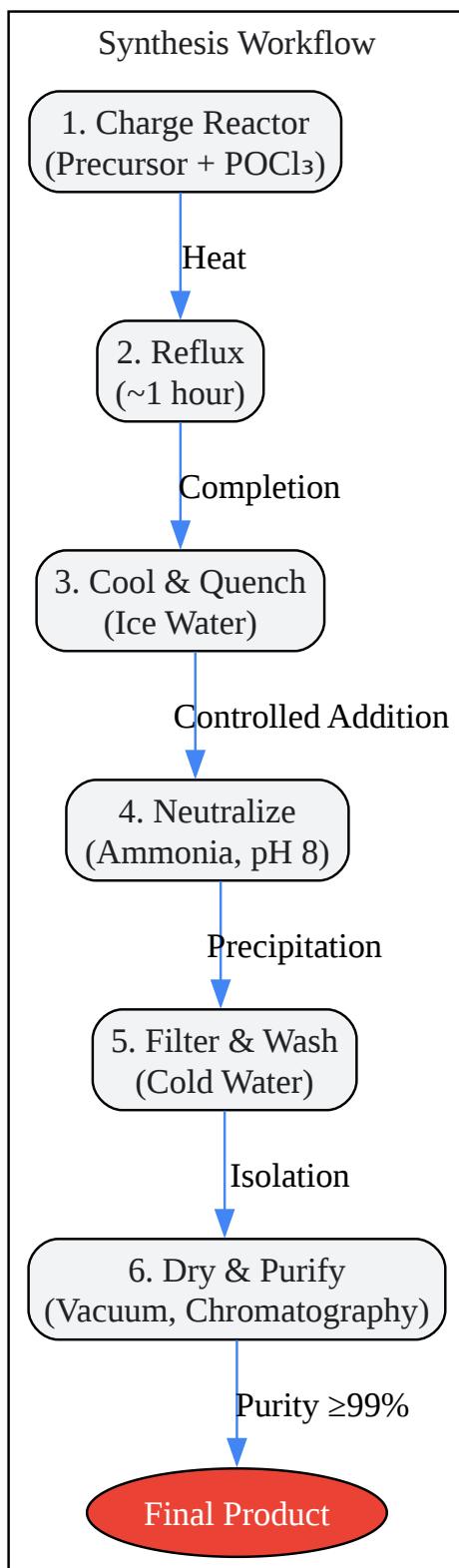
- Heat the reaction mixture to reflux for approximately 1 hour.[1][6] During this time, the heterogeneous slurry will transform into a homogeneous black solution, a key visual indicator of reaction progress.[1][6]

Step 3: Reaction Quench & Neutralization

- Upon completion, cool the mixture in an ice-water bath. This is a crucial safety step to control the highly exothermic quench.
- Slowly pour the cooled reaction mixture into crushed ice with vigorous stirring.[1][6]
- Carefully adjust the pH of the aqueous solution to ~8 using concentrated ammonia while maintaining a low temperature.[1][6] This neutralization step is what precipitates the product from the acidic solution.

Step 4: Isolation and Purification

- Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove residual salts.
- Dry the solid under vacuum at an elevated temperature (e.g., 110 °C) to afford the crude product.[1][6]
- For analytical purity, perform silica gel column chromatography using an ethyl acetate-hexane gradient.[6]



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Synthesis workflow for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Pivotal Role in Drug Discovery

The true value of **4-chloro-5H-pyrrolo[3,2-d]pyrimidine** lies in its application as a versatile building block for creating high-value pharmaceuticals.^{[7][8]} Its structure is a privileged scaffold, meaning it can interact with multiple biological targets, making it a cornerstone of modern medicinal chemistry.^[9]

Scaffold for Kinase Inhibitors

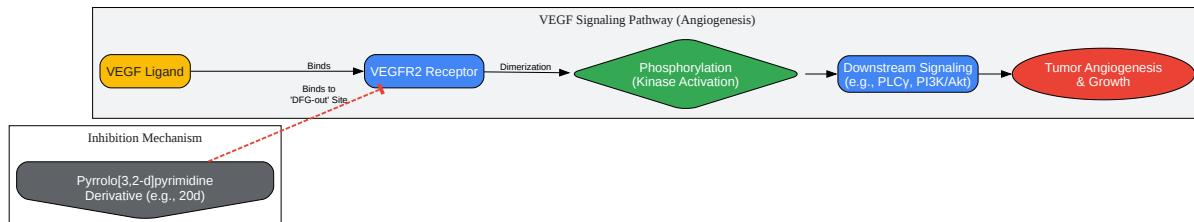
Kinase inhibitors are a major class of targeted cancer therapies. The pyrrolo[3,2-d]pyrimidine core is instrumental in designing molecules that can selectively bind to the ATP-binding pocket of various kinases.^[9]

- Janus Kinase (JAK) Inhibitors: The compound is a well-established key intermediate in the synthesis of Ruxolitinib, a potent JAK inhibitor used to treat myelofibrosis.^[8] The chlorine atom is displaced by a nucleophile to build the final drug molecule.
- VEGFR2 Inhibitors: Derivatives of **4-chloro-5H-pyrrolo[3,2-d]pyrimidine** have been developed as potent Type II inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis (the formation of new blood vessels) which is crucial for tumor growth.^{[10][11]}

Mechanism of Action: Type II Kinase Inhibition

Unlike Type I inhibitors that bind to the active conformation of a kinase, derivatives of this scaffold often act as Type II inhibitors. They bind to the inactive "DFG-out" conformation of the kinase, where the Aspartate-Phenylalanine-Glycine (DFG) motif is flipped.^{[10][11]} This offers a different mode of selectivity and can overcome certain forms of drug resistance.

The synthesis of a VEGFR2 inhibitor often involves attaching a diphenylurea moiety to the pyrrolopyrimidine core.^[11] This urea group forms critical hydrogen bonds in a hydrophobic pocket that is only accessible in the DFG-out conformation, effectively locking the kinase in an inactive state.



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Inhibition of the VEGFR2 signaling pathway by a derivative.

Expanding Therapeutic Horizons

The utility of this scaffold is not limited to oncology. Its adaptable framework is being explored in several cutting-edge areas:

- Antiviral Agents: As a purine analog, it can be used to create modified nucleoside analogs designed to interfere with viral replication.[7][8]
- Antibacterial Agents: It has been shown to inhibit bacterial DNA gyrase and RNA polymerase, indicating potential for developing new antibiotics.[1]
- PROTAC Technology: It serves as a building block for Proteolysis-Targeting Chimeras (PROTACs), which are novel molecules designed to hijack the cell's protein degradation machinery to eliminate disease-causing proteins.[8]

Conclusion

4-chloro-5H-pyrrolo[3,2-d]pyrimidine is far more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its robust synthesis, well-defined reactivity, and

structurally privileged core provide medicinal chemists with a reliable platform for developing novel therapeutics. From established kinase inhibitors like Ruxolitinib to next-generation modalities like PROTACs, this unassuming heterocycle continues to be at the forefront of the quest for more effective and targeted medicines. Its continued exploration is certain to yield further breakthroughs in treating a wide range of human diseases.

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